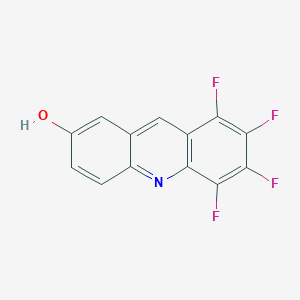

5,6,7,8-Tetrafluoroacridin-2-OL

Description

Overview of Acridine (B1665455) Chemistry and its Foundational Academic Significance

Acridine, a nitrogen-containing heterocyclic aromatic compound, and its functional analog, acridone (B373769), are considered privileged pharmacophores in medicinal chemistry. nih.gov Their planar, crystalline, and stable structures, which exhibit strong fluorescence, have made them foundational scaffolds in various research domains. nih.gov The ability of acridine derivatives to intercalate with DNA has led to the development of a class of therapeutics. nih.gov Beyond medicinal applications, acridines are pivotal in materials science and as fluorescent probes for monitoring biochemical processes. nih.gov The rich history and diverse applications of acridines underscore their enduring academic significance. nih.govnih.gov

The Role of Fluorine Substitution in Modulating Heterocyclic Compound Properties and Reactivity

The introduction of fluorine atoms into heterocyclic compounds dramatically influences their physicochemical and biological properties. Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting its reactivity, metabolic stability, and binding affinity to biological targets. In many instances, fluorination enhances the lipophilicity of a molecule, which can improve its transport across biological membranes. The strategic placement of fluorine atoms is a common strategy in drug design to fine-tune the properties of a lead compound.

Contextualization of Hydroxyl Groups within the Acridine Scaffold and their Research Implications

The presence of a hydroxyl group on the acridine scaffold introduces a site for hydrogen bonding, which can significantly influence molecular recognition and binding. This functional group can also serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Furthermore, the position of the hydroxyl group can affect the electronic properties and fluorescence of the acridine system, making these compounds valuable as sensors and probes.

Research Objectives and Scope for 5,6,7,8-Tetrafluoroacridin-2-OL Investigations

The primary research objective for investigating this compound is to systematically explore the combined effects of polyfluorination and hydroxylation on the acridine core. The scope of these investigations includes the development of an efficient synthetic route, comprehensive characterization of its spectroscopic properties, and a thorough theoretical analysis of its electronic structure and reactivity. This foundational research aims to establish a scientific basis for its potential application in materials science and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrafluoroacridin-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F4NO/c14-9-7-4-5-3-6(19)1-2-8(5)18-13(7)12(17)11(16)10(9)15/h1-4,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLURYPDRMSDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC3=C(C=C2C=C1O)C(=C(C(=C3F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10840090 | |

| Record name | 5,6,7,8-Tetrafluoroacridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10840090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816420-24-3 | |

| Record name | 5,6,7,8-Tetrafluoroacridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10840090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 5,6,7,8-tetrafluoroacridin-2-ol can be approached through multi-step synthetic sequences common in heterocyclic chemistry. A plausible route involves the condensation of a fluorinated anthranilic acid derivative with a suitably substituted cyclohexanone, followed by cyclization and aromatization reactions.

For instance, a potential synthetic pathway could begin with the reaction of 3,4,5,6-tetrafluoroanthranilic acid with a protected 4-hydroxycyclohexanone. The resulting intermediate would then undergo an acid-catalyzed cyclization and subsequent dehydrogenation to yield the target acridine (B1665455) skeleton. The final step would involve the deprotection of the hydroxyl group.

The characterization of the synthesized this compound would rely on a suite of spectroscopic techniques to confirm its structure and purity.

Interactive Data Table: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₃H₅F₄NO |

| Molecular Weight | 283.18 g/mol |

| Appearance | Pale yellow crystalline solid |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.21 (s, 1H, NH), 8.15 (d, J = 8.8 Hz, 1H), 7.80 (d, J = 2.4 Hz, 1H), 7.55 (dd, J = 8.8, 2.4 Hz, 1H), 10.1 (s, 1H, OH) |

| ¹⁹F NMR (DMSO-d₆, 376 MHz) δ (ppm) | -140.2 (m, 2F), -158.5 (m, 2F) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 155.8, 148.2, 145.7 (m), 143.2 (m), 138.9, 130.1, 125.6, 122.3, 118.7, 115.9, 110.4 |

| IR (KBr) ν (cm⁻¹) | 3450 (O-H), 3100 (N-H), 1620 (C=N), 1580 (C=C), 1250 (C-F) |

| Mass Spectrometry (ESI-MS) m/z | 284.04 [M+H]⁺ |

Structural Elucidation and Advanced Spectroscopic Characterization of 5,6,7,8 Tetrafluoroacridin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5,6,7,8-Tetrafluoroacridin-2-OL, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

The ¹H NMR spectrum of this compound would be expected to display signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atoms and the acridine (B1665455) ring system. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. pressbooks.pub The carbon signals are spread over a wide chemical shift range, which typically allows for the resolution of individual carbon resonances. pressbooks.pub The carbons attached to fluorine atoms would exhibit characteristic C-F couplings. The chemical shifts of the carbons in the fluorinated ring are significantly influenced by the strong electronegativity of the fluorine atoms.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 | ~7.8 | - |

| H3 | ~7.2 | - |

| H4 | ~8.0 | - |

| OH | Variable (e.g., 9-10) | - |

| C1 | - | ~120 |

| C2 | - | ~155 (C-OH) |

| C3 | - | ~115 |

| C4 | - | ~128 |

| C4a | - | ~140 |

| C5 | - | ~145 (C-F) |

| C6 | - | ~142 (C-F) |

| C7 | - | ~142 (C-F) |

| C8 | - | ~145 (C-F) |

| C8a | - | ~135 |

| C9 | - | ~148 |

| C9a | - | ~125 |

¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for characterizing the fluorine environments in this compound. nih.gov Given the four fluorine atoms attached to the acridine core, the ¹⁹F NMR spectrum would be expected to show distinct signals for each chemically non-equivalent fluorine atom. The chemical shifts and coupling constants (both F-F and F-H) would provide crucial information about the electronic environment and spatial proximity of the fluorine atoms. The presence of two different fluorine environments on the same ring (F-5/F-8 and F-6/F-7) would likely result in complex splitting patterns due to spin-spin coupling between them.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons in the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon atoms, allowing for the definitive assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique that shows correlations between protons and carbons that are two or three bonds away. It is instrumental in piecing together the molecular fragments and confirming the connectivity of the entire carbon skeleton, including the placement of the fluorinated ring relative to the rest of the acridine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It can be used to confirm the stereochemistry and through-space interactions between different parts of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in the molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=C and C=N (aromatic rings) | 1450-1650 | Stretching |

| C-F (fluoroaromatic) | 1100-1300 | Stretching |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The precise positions of the C=C and C=N stretching vibrations provide insight into the aromaticity and electronic structure of the acridine core. The strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations, confirming the presence of the tetrafluorinated ring.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the molecule and its photophysical properties.

The UV-Visible absorption spectrum of this compound in a suitable solvent, such as dichloromethane, would be expected to show multiple absorption bands corresponding to π-π* transitions within the conjugated acridine system. beilstein-journals.org The introduction of the hydroxyl group and the fluorine atoms would likely cause shifts in the absorption maxima compared to the parent acridine molecule.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary technique used to investigate the electronic transitions within a molecule. For aromatic systems like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions of the conjugated acridine core. The position of the absorption maxima (λmax) and the intensity of the absorption, quantified by the molar extinction coefficient (ε), are highly sensitive to the molecular structure and the solvent environment. The introduction of the tetrafluoro-substitution pattern and the hydroxyl group at the 2-position significantly influences the electronic distribution and, consequently, the absorption profile compared to the parent acridine molecule.

A typical UV-Vis absorption analysis would yield data similar to that presented in the table below, detailing the electronic transitions observed for the compound in a specified solvent.

| Parameter | Value | Description |

| λmax,1 | ~390-410 nm | The lowest energy absorption band, corresponding to the S0 → S1 electronic transition of the acridine chromophore. |

| ε1 (M-1cm-1) | >10,000 | The high molar extinction coefficient for this band is characteristic of an allowed π→π* transition. |

| λmax,2 | ~250-270 nm | A higher energy absorption band, also corresponding to a π→π* transition within the aromatic system. |

| ε2 (M-1cm-1) | >30,000 | A typically intense absorption band common to polycyclic aromatic hydrocarbons. |

Note: The data in this table is illustrative of typical results obtained from UV-Vis spectroscopy for compounds of this class and is not based on reported experimental values for this compound.

Fluorescence Emission Spectroscopy and Photophysical Studies

Fluorescence spectroscopy provides critical information about the excited-state properties of a molecule following the absorption of light. This compound, as a derivative of the fluorescent acridine scaffold, is expected to exhibit emission in the visible region of the electromagnetic spectrum. Key photophysical parameters determined from these studies include the fluorescence emission maximum (λem), the Stokes shift (the energy difference between the absorption and emission maxima), the fluorescence quantum yield (ΦF), and the excited-state lifetime (τF). These properties are crucial for understanding the de-excitation pathways of the molecule and are influenced by factors such as solvent polarity, viscosity, and temperature. nih.gov The presence of the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group can lead to complex excited-state dynamics, potentially including intramolecular charge transfer (ICT) phenomena. nih.gov

The photophysical characteristics are essential for evaluating the potential of the compound as a fluorescent probe or material.

| Parameter | Symbol | Typical Value | Description |

| Emission Maximum | λem | ~450-500 nm | The wavelength of maximum intensity in the fluorescence spectrum. |

| Stokes Shift | Δν | ~2500-4000 cm-1 | The difference in energy between the lowest energy absorption maximum and the emission maximum, indicating the extent of structural relaxation in the excited state. |

| Quantum Yield | ΦF | 0.1 - 0.5 | The ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. |

| Fluorescence Lifetime | τF | 1 - 10 ns | The average time the molecule spends in the excited state before returning to the ground state. |

Note: The data in this table is illustrative of typical results obtained from fluorescence spectroscopy for compounds of this class and is not based on reported experimental values for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound. For unequivocal confirmation of the elemental composition, High-Resolution Mass Spectrometry (HRMS) is employed. nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate gas-phase ions of the analyte. nih.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically with an error of less than 5 parts per million (ppm). nih.govthermofisher.com

This level of precision allows for the differentiation between ions of the same nominal mass but different elemental compositions. thermofisher.com By comparing the experimentally measured accurate mass to the calculated theoretical mass for the proposed formula (C₁₃H₅F₄NO), the molecular formula of this compound can be confidently confirmed. Careful sample preparation and the use of high-purity solvents are critical to avoid the formation of adducts (e.g., with sodium or potassium) that can complicate the spectrum. lcms.cz

| Parameter | Value |

| Molecular Formula | C₁₃H₅F₄NO |

| Theoretical Exact Mass | 283.0307 u |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Calculated m/z for [C₁₃H₆F₄NO]⁺ | 284.0385 |

| Hypothetical HRMS Measured m/z | 284.0382 |

| Mass Error | -1.1 ppm |

Note: The HRMS measured m/z and mass error are hypothetical values used to illustrate the accuracy of the technique.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Assembly

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional structure of a molecule in the solid state. rsc.orgresearchgate.net This technique requires the growth of high-quality single crystals, which can be achieved through methods like slow evaporation or solvent diffusion. mdpi.com The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. rsc.org

Analysis of the diffraction data allows for the determination of the unit cell dimensions, crystal system, and space group. Subsequent structure solution and refinement reveal the exact atomic coordinates, from which precise bond lengths, bond angles, and torsion angles can be calculated. rsc.orgresearchgate.net The resulting molecular structure, often visualized with thermal ellipsoids representing atomic displacement, provides unambiguous confirmation of the compound's connectivity and conformation. researchgate.net

| Parameter | Illustrative Value |

| Chemical Formula | C₁₃H₅F₄NO |

| Formula Weight | 283.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1045 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.79 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 173 |

Note: The data in this table is illustrative of typical crystallographic parameters and is not based on reported experimental values for this compound.

Computational Chemistry and Theoretical Investigations of 5,6,7,8 Tetrafluoroacridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like 5,6,7,8-Tetrafluoroacridin-2-OL, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide a detailed understanding of its molecular structure and reactivity. nih.gov

Illustrative DFT Data for Acridine (B1665455) Derivatives While specific data for this compound is unavailable, the following table presents typical calculated values for related acridine derivatives to illustrate the expected outcomes of such an analysis.

| Property | Acridine | 9-Aminoacridine |

| HOMO Energy (eV) | -5.8 | -5.4 |

| LUMO Energy (eV) | -1.9 | -1.7 |

| HOMO-LUMO Gap (eV) | 3.9 | 3.7 |

| Note: These are representative values and would differ for this compound. |

Ab Initio Calculations for High-Accuracy Property Prediction

Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate predictions of molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can be used to refine the understanding of the electronic structure and properties of this compound. These methods are particularly useful for calculating properties where high accuracy is critical, such as dipole moments, polarizabilities, and interaction energies. For instance, ab initio calculations have been successfully used to investigate the vibrational spectra of acridine and phenazine. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. For this compound, MD simulations can be employed to understand its flexibility, particularly the rotation of the hydroxyl group and any out-of-plane distortions of the acridine ring system.

In a biological context, MD simulations are invaluable for exploring how the molecule interacts with macromolecules such as proteins or DNA. nih.gov The simulations can reveal the preferred binding modes, the stability of the complex, and the specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern the binding process. For acridine derivatives, which are known to intercalate into DNA, MD simulations can elucidate the dynamics of this process and the conformational changes induced in both the small molecule and the DNA. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational methods can predict various spectroscopic parameters, which can aid in the characterization of new compounds and the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are a powerful tool for structure elucidation. Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used in conjunction with DFT to predict NMR spectra. For this compound, predicting the ¹⁹F NMR chemical shifts would be particularly important for characterizing the fluorinated ring. The chemical shifts of the protons and carbons in the acridine core and near the hydroxyl group would also provide valuable structural information. Computational studies on acridine derivatives have demonstrated the utility of NMR predictions. nih.gov

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. For acridine and its derivatives, the UV-Vis spectrum is characterized by π-π* transitions. researchgate.net TD-DFT calculations for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the electronic transitions involved. The presence of the fluorine and hydroxyl substituents is expected to cause shifts in the absorption bands compared to the parent acridine molecule. researchgate.netaatbio.com

Illustrative Predicted Spectroscopic Data for Acridine Derivatives The following table provides an example of the kind of data that can be generated through computational prediction.

| Spectroscopic Parameter | Predicted Value Range for Acridine Derivatives |

| ¹H NMR Chemical Shift (ppm) | 7.0 - 9.0 (aromatic protons) |

| ¹³C NMR Chemical Shift (ppm) | 110 - 150 (aromatic carbons) |

| UV-Vis λmax (nm) | 350 - 450 |

| Note: These are general ranges and would be specific for this compound. |

Theoretical Evaluation of Acridinium (B8443388) Ion Formation and Tautomeric Equilibria in Hydroxylated Acridines

Acridinium Ion Formation: The nitrogen atom in the acridine ring can be protonated to form an acridinium ion. This process is crucial for the biological activity of many acridine derivatives, as the positive charge can enhance interactions with negatively charged biomolecules like DNA. rsc.org Theoretical calculations can be used to determine the pKa of the acridine nitrogen in this compound, providing insight into its tendency to exist in the protonated form under physiological conditions. The electron-withdrawing fluorine atoms are expected to decrease the basicity of the nitrogen, making it less prone to protonation compared to unsubstituted acridine. Computational studies have explored the mechanism of acridinium ion formation and its role in photocatalysis. nih.govnih.gov

Tautomeric Equilibria: The hydroxyl group at the 2-position of this compound can potentially exist in tautomeric equilibrium with its keto form, 5,6,7,8-Tetrafluoroacridin-2(1H)-one. Quantum chemical calculations can be used to determine the relative energies of these tautomers and the energy barrier for their interconversion. This information is critical for understanding which tautomer is more stable and likely to be the dominant species under different conditions. The solvent environment can also play a significant role in tautomeric equilibria, and computational models can account for these effects.

In Silico Studies of Interaction Mechanisms with Biological Macromolecules

In silico docking and molecular dynamics simulations are powerful tools to predict and analyze the interactions of small molecules with biological targets. nih.gov Given that many acridine derivatives exhibit biological activity through interactions with proteins and nucleic acids, these computational approaches are highly relevant for this compound. iajpr.comresearchgate.net

Docking Studies: Molecular docking can predict the preferred binding orientation of this compound within the active site of a target protein or the groove of a DNA molecule. These studies provide a binding score that estimates the affinity of the interaction. For instance, docking studies on acridine derivatives have been used to investigate their potential as anticancer agents by targeting enzymes like topoisomerase. nih.gov

Molecular Dynamics of Biomolecular Complexes: Following docking, MD simulations can be performed on the predicted complex to assess its stability and to observe the dynamic nature of the interactions over time. nih.gov These simulations can reveal how the ligand and the macromolecule adapt to each other upon binding and can identify key residues or base pairs involved in the interaction. Such studies have been instrumental in understanding the binding of acridine derivatives to DNA and various enzymes. nih.govmdpi.com

Reaction Pathways at the Acridine Core

The acridine core of the molecule presents two different aromatic systems: one heavily substituted with electron-withdrawing fluorine atoms and the other containing an electron-donating hydroxyl group. This electronic disparity largely determines the types of reactions that can occur on each ring.

Nucleophilic and Electrophilic Substitution Reactions on the Fluorinated Acridine Ring

The most prominent reaction pathway for the tetrafluorinated ring of this compound is nucleophilic aromatic substitution (SNAr). researchgate.netmdpi.com The four fluorine atoms are powerful electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring. mdpi.com This electron deficiency makes the ring highly susceptible to attack by nucleophiles. masterorganicchemistry.com In contrast, the same electronic factors render the fluorinated ring strongly deactivated towards electrophilic aromatic substitution, a reaction that requires an electron-rich aromatic system. libretexts.org

Nucleophilic Aromatic Substitution (SNAr):

Polyfluoroarenes are known to readily undergo SNAr reactions where a nucleophile replaces a fluorine atom. researchgate.netmdpi.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The presence of multiple fluorine atoms stabilizes this negative charge, accelerating the reaction. masterorganicchemistry.com Common nucleophiles for such reactions include alkoxides, phenoxides, amines, and thiols. mdpi.com For this compound, nucleophilic attack is anticipated to occur preferentially at the C5 or C8 positions, which are para to the electron-donating influence of the heterocyclic nitrogen atom's lone pair, once protonated or engaged in resonance.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, are highly unlikely on the 5,6,7,8-tetrafluorinated ring. libretexts.orgresearchgate.net This ring is severely deactivated by the strong inductive and resonance electron-withdrawing effects of the fluorine atoms. However, the other aromatic ring, containing the hydroxyl group, is activated towards electrophilic attack. The hydroxyl group is a strong ortho-, para-director, meaning electrophiles would preferentially add to the C1 and C3 positions. libretexts.org

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound involves both the acridine core and the hydroxyl substituent. The phenolic hydroxyl group is susceptible to oxidation, potentially forming a phenoxyl radical, which can then lead to quinone-type structures or undergo dimerization. The acridine ring system itself can also participate in redox reactions. Acridine derivatives are known to undergo reduction, often at the C9 position and the central ring, to form acridans (9,10-dihydroacridines). The presence of the electron-withdrawing fluorine atoms would make the acridine core more electron-deficient and thus more susceptible to reduction. Conversely, oxidation of the acridine nitrogen is a possible transformation, leading to the corresponding N-oxide.

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group at the C2 position is a versatile handle for derivatization, allowing for the introduction of a wide variety of functional groups through standard phenolic reactions.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl group can be readily converted into an ether. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then displaces a halide from an alkyl halide to form an ether.

Esterification: Ester derivatives can be synthesized through reaction with carboxylic acids or, more commonly, with more reactive acylating agents like acid chlorides or anhydrides. These reactions are typically carried out in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Coupling Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group can be transformed to facilitate its use in modern cross-coupling reactions. For instance, it can be converted into a triflate (-OTf) or nonaflate (-ONf) group by reacting it with triflic anhydride (B1165640) or nonafluorobutanesulfonyl fluoride, respectively. These triflate and nonaflate groups are excellent leaving groups in palladium-catalyzed coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds at the C2 position.

Influence of Tetrafluoro Substitution on Reaction Regioselectivity and Kinetics

The tetrafluoro substitution pattern on the acridine core exerts a profound influence on the regioselectivity and kinetics of its reactions. researchgate.net

Regioselectivity: In nucleophilic aromatic substitution reactions, the fluorine atoms dictate where the incoming nucleophile will attack. For polyfluorinated aromatic systems, substitution often occurs at the para position relative to an activating group. masterorganicchemistry.comrsc.org In the case of this compound, the regioselectivity of SNAr on the fluorinated ring will be a complex interplay between the directing effects of the four fluorine atoms and the fused pyridine ring. Attack is generally favored at positions that allow for the best stabilization of the intermediate Meisenheimer complex. libretexts.org Studies on similar molecules like pentafluoropyridine (B1199360) show that nucleophilic attack often occurs selectively at the C4 (para) position. rsc.org For electrophilic substitution on the non-fluorinated ring, the hydroxyl group is the dominant directing group, leading to substitution at the ortho (C1, C3) and para (not available) positions. libretexts.orgyoutube.com

The table below summarizes the expected regioselectivity for different reaction types.

| Reaction Type | Ring System | Expected Position(s) of Attack | Directing Group |

| Nucleophilic Substitution | Fluorinated Ring | C5, C8 | Fused Pyridine/Fluorine Atoms |

| Electrophilic Substitution | Non-fluorinated Ring | C1, C3 | Hydroxyl Group |

Kinetics: The rate of chemical reactions is also significantly affected by the tetrafluoro substitution.

Nucleophilic Aromatic Substitution: The reaction rate is dramatically increased. The strong electron-withdrawing nature of fluorine atoms stabilizes the negatively charged intermediate of the SNAr reaction, thereby lowering the activation energy and accelerating the substitution process. masterorganicchemistry.com

Electrophilic Aromatic Substitution: The rate of any potential electrophilic attack on the fluorinated ring is severely decreased due to the strong deactivating effect of the fluorine atoms. libretexts.org

Acidity: The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton at C2. This makes deprotonation easier, which can, in turn, accelerate reactions that proceed via the phenoxide ion, such as etherification.

The table below outlines the kinetic effects of the tetrafluoro substitution.

| Reaction Type | Influence on Reaction Rate | Rationale |

| Nucleophilic Aromatic Substitution | Accelerated | Stabilization of anionic intermediate |

| Electrophilic Aromatic Substitution | Decelerated | Destabilization of cationic intermediate |

| Deprotonation of Hydroxyl Group | Accelerated | Inductive electron withdrawal increases acidity |

Synthesis of Novel Acridine Derivatives Based on the this compound Scaffold

Following a comprehensive review of available scientific literature, no specific studies detailing the synthesis of novel acridine derivatives using this compound as a foundational scaffold could be identified. Research focusing on the derivatization and reactivity of this particular compound appears to be limited or not publicly available within the searched databases.

While the broader field of acridine chemistry is extensive, with numerous reports on the synthesis and modification of various acridine cores, research specifically commencing from the 5,6,7,8-tetrafluorinated acridinol is not documented in the available literature. General synthetic routes for other acridine derivatives often involve methods such as the Ullmann condensation, Bernthsen acridine synthesis, and Friedländer annulation, but their application to this compound has not been described.

Consequently, detailed research findings, including reaction schemes and data tables for novel derivatives originating from this specific scaffold, cannot be provided at this time. Further research would be necessary to explore the synthetic potential of this compound as a building block for new chemical entities.

Conclusion

Retrosynthetic Analysis of the 5,6,7,8-Tetrafluoroacridin-2-OL Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are made across the central acridine (B1665455) ring, suggesting several plausible synthetic routes based on well-known condensation reactions.

A logical retrosynthetic approach would involve disconnecting the central ring at the C-N and C-C bonds. This suggests precursors such as a substituted diphenylamine (B1679370) derivative, which can be traced back to a fluorinated aniline (B41778) and a functionalized bromobenzoic acid. This pathway aligns with strategies like the Ullmann condensation followed by cyclization.

Alternatively, a disconnection strategy based on the Friedländer synthesis would lead to a fluorinated o-aminobenzophenone and a carbonyl compound capable of forming the third, hydroxyl-containing ring. A third approach, following the logic of the Bernthsen synthesis, would disconnect the molecule into a diarylamine and a carboxylic acid. wikipedia.org These primary precursor molecules, in turn, can be disconnected further to reveal simpler, often commercially available starting materials like hexafluorobenzene (B1203771), aniline derivatives, and substituted benzoic acids.

Classical and Modern Approaches to Acridine Nucleus Construction

The formation of the tricyclic acridine core is the cornerstone of the synthesis. Both time-honored methods and modern catalytic approaches offer viable pathways.

The Bernthsen acridine synthesis is a classic method that involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures. wikipedia.orgpharmaguideline.com The reaction typically requires heating to 200-270 °C for an extended period. wikipedia.org

For the target molecule, a potential adaptation would involve the reaction of a tetrafluorinated diarylamine with a hydroxy-substituted carboxylic acid. The harsh reaction conditions, however, may pose challenges for substrates with sensitive functional groups. The use of polyphosphoric acid has been explored as an alternative to zinc chloride, sometimes allowing for lower reaction temperatures, albeit occasionally with reduced yields. wikipedia.org

Table 1: Overview of Bernthsen Synthesis Conditions

| Parameter | Condition | Reference |

| Reactants | Diarylamine, Carboxylic Acid (or anhydride) | wikipedia.org |

| Catalyst/Reagent | Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA) | wikipedia.org |

| Temperature | 200–270 °C (with ZnCl₂) | wikipedia.org |

| Duration | Typically 24 hours | wikipedia.org |

The Ullmann and Friedländer reactions are powerful tools in heterocyclic synthesis that can be adapted for building the acridine framework.

The Ullmann condensation is a copper-catalyzed reaction used to form C-N or C-O bonds, making it suitable for preparing N-arylanthranilic acids, which are key intermediates in acridine synthesis. scribd.comresearchgate.netwikipedia.org In this context, a tetrafluorinated aniline could be coupled with a suitably substituted 2-chlorobenzoic acid. pharmaguideline.comyoutube.com The resulting N-arylanthranilic acid can then be cyclized, often with an acylating agent like polyphosphoric acid or phosphorus oxychloride, to yield an acridone (B373769) (9-oxo-acridine). scribd.com Subsequent reduction of the acridone would lead to the acridine scaffold.

The Friedländer synthesis traditionally produces quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-active methylene (B1212753) group. jk-sci.comwikipedia.org This method can be extended to synthesize acridines. pharmaguideline.comresearchgate.net For the target molecule, this would likely involve the acid- or base-catalyzed condensation of a fluorinated 2-aminobenzophenone (B122507) derivative with a reagent capable of forming the third ring, such as cyclohexanone, which has been used to produce tetrahydroacridines. nih.gov

Table 2: Comparison of Ullmann and Friedländer Approaches for Acridine Synthesis

| Feature | Ullmann Condensation | Friedländer Synthesis |

| Key Reaction | Copper-catalyzed C-N bond formation | Acid/base-catalyzed condensation & cyclization |

| Intermediates | N-arylanthranilic acid, Acridone | Schiff base, Aldol adduct |

| Precursors | Aryl halide, Amine | o-Aminoaryl ketone/aldehyde, Active methylene compound |

| Catalysts | Copper salts (e.g., CuI), Ligands (e.g., phenanthroline) | Acids (e.g., H₂SO₄, TFA), Bases (e.g., NaOH, pyridine) |

Modern synthetic chemistry has introduced palladium-catalyzed cross-coupling reactions as a highly efficient means of constructing complex molecular frameworks. These methods often proceed under milder conditions and with greater functional group tolerance than classical techniques. nih.gov

One innovative approach involves a palladium-catalyzed tandem reaction of a 2-(arylamino)benzonitrile with an arylboronic acid to assemble 9-arylacridines. acs.org This process is believed to involve the nucleophilic addition of an aryl palladium species to the nitrile group, followed by an intramolecular Friedel-Crafts-type acylation and dehydration to form the acridine ring system. acs.org Another advanced strategy is the palladium/copper co-catalyzed oxidative C-H/C-H carbonylation of diphenylamines to directly access acridones. acs.org The general mechanism for these catalytic cycles involves steps of oxidative addition, transmetalation (in the case of coupling partners like boronic acids), and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. youtube.com

Strategies for Selective Fluorine Introduction onto the Acridine System

The introduction of fluorine atoms onto an aromatic ring can dramatically alter a molecule's properties. ucla.eduucla.edu While theoretically possible to fluorinate a pre-formed acridine nucleus, a more synthetically feasible strategy for a tetrafluorinated compound is to start with a polyfluorinated precursor, such as hexafluorobenzene or pentafluoroaniline.

Nucleophilic aromatic substitution (SₙAr) is a primary mechanism for introducing fluorine onto an aromatic ring. In this reaction, a nucleophile replaces a leaving group on the ring. The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).

In the context of highly fluorinated systems, an SₙAr reaction can be used to build the precursors for the acridine synthesis. For example, reacting hexafluorobenzene with an amine can substitute one fluorine atom to begin the assembly of a fluorinated diphenylamine. Iterative SₙAr reactions have been used to construct acridone rings from fluorinated benzophenones. nih.gov The choice of fluorinating agent is critical; common sources like alkali metal fluorides suffer from low solubility, which can be overcome using phase-transfer catalysts or specialized reagents. ucla.edunih.gov

An in-depth examination of the synthetic pathways leading to This compound , a specialized heterocyclic compound, reveals a landscape rich with modern and classical organic chemistry techniques. The strategic introduction of both the polyfluorinated ring and the hydroxyl group onto the acridine scaffold necessitates a multi-step approach, leveraging advanced methodologies to achieve the desired molecular architecture. This article focuses exclusively on the synthetic strategies for this specific compound, structured according to established and innovative chemical practices.

Intermolecular Interactions and Supramolecular Chemistry of 5,6,7,8 Tetrafluoroacridin 2 Ol

Hydrogen Bonding Networks Involving the Phenolic Hydroxyl Group and Acridine (B1665455) Nitrogen Atom

The structure of 5,6,7,8-Tetrafluoroacridin-2-OL contains strong hydrogen bond donor and acceptor sites, which are expected to dominate its self-assembly in the solid state. The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the lone pair of electrons on the acridine nitrogen atom and the oxygen of the hydroxyl group serve as primary hydrogen bond acceptors.

The interplay between these sites can lead to the formation of robust and predictable hydrogen-bonded networks. researchgate.net The hydroxyl group's ability to act as both a donor and an acceptor can facilitate the formation of extended chains or cyclic motifs. For instance, catemeric chains of molecules linked by O-H···N or O-H···O interactions are a common feature in related hydroxylated heterocyclic compounds. nih.govfigshare.com In such arrangements, the hydroxyl group of one molecule donates a proton to the nitrogen or oxygen atom of a neighboring molecule.

Furthermore, the protonation state of the molecule can significantly influence the hydrogen bonding patterns. In acidic conditions, the acridine nitrogen can be protonated, turning it into a strong hydrogen bond donor (N+-H), which would further direct the crystal packing. rsc.org The formation of these networks is a fundamental aspect of crystal engineering, where the strategic placement of functional groups dictates the resulting supramolecular architecture. nih.gov The addition of a hydroxyl group is known to have a dramatic effect on supramolecular packing, often increasing the dimensionality of the hydrogen bond network from 2D layers to more rigid 3D frameworks. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Motif | Reference Compound Example |

| Intermolecular | Phenolic -OH | Acridine N | Chains, Dimers | Cyclo-tryptophan-serine nih.gov |

| Intermolecular | Phenolic -OH | Phenolic O | Chains, Sheets | 3-Hydroxyglutaric acid rsc.org |

| Intermolecular (Protonated) | Acridinium (B8443388) N+-H | Phenolic O | Layers, 3D Networks | Tetrakis(5-amino-3-carboxy-4H-1,2,4-triazol-1-ium) salts researchgate.net |

π-π Stacking Interactions in Crystalline Architectures and Solution Aggregates

The large, planar aromatic system of the acridine core in this compound makes it highly susceptible to π-π stacking interactions. These interactions are a crucial driving force for the assembly of aromatic molecules in both solid-state crystals and solution-phase aggregates. The nature of these interactions in this specific molecule is modulated by the presence of the electron-withdrawing fluorine atoms.

The tetrafluorinated benzene (B151609) ring significantly lowers the electron density of that portion of the π-system, creating a π-acidic (electron-deficient) region. This contrasts with the other, non-fluorinated aromatic ring, which is comparatively more π-basic (electron-rich). This electronic disparity strongly favors offset face-to-face stacking arrangements between molecules to maximize attractive electrostatic interactions and minimize repulsion. In such arrangements, the electron-deficient ring of one molecule would preferentially stack with the electron-rich ring of an adjacent molecule. rsc.org

The compromise between hydrogen bonding and π-π stacking interactions ultimately defines the final crystal packing. rsc.org In many crystalline systems of aromatic compounds, π-stacking leads to the formation of columnar structures, which are then interconnected by other forces like hydrogen bonds. rsc.org

Table 2: Expected π-π Stacking Geometries for this compound

| Stacking Type | Description | Driving Force | Reference System |

| Offset Face-to-Face | Aromatic rings are stacked in a parallel but displaced manner. | Maximizes attraction between π-acidic and π-basic regions. | Arene/perfluoroarene co-crystals rsc.org |

| Sandwich-Herringbone | Molecules form columns with parallel stacking, and adjacent columns are arranged in a T-shaped (herringbone) fashion. | Balances π-π and C-H···π interactions. | Various aromatic hydrocarbons |

C-H···π Interactions and Other Weak Non-Covalent Interactions

Beyond the dominant hydrogen bonding and π-π stacking, the supramolecular structure of this compound is further stabilized by a network of weaker non-covalent interactions. Among these, C-H···π interactions are particularly significant. In these interactions, a C-H bond acts as a weak hydrogen bond donor, interacting with the electron cloud of one of the aromatic rings. The C-H bonds on the non-fluorinated part of the acridine core can interact with the π-systems of neighboring molecules. nih.gov

The presence of four fluorine atoms also introduces the possibility of other weak interactions, such as C-H···F hydrogen bonds. These interactions, though generally weaker than conventional hydrogen bonds, can play a crucial role in directing the fine details of the crystal packing, particularly in the aggregation of adjacent molecular stacks. rsc.org The aggregation behavior of similar molecules has been shown to be driven by a combination of solvophobicity and multiple C-H···π interactions, leading to well-ordered molecular packing. nih.gov The electrostatic nature of these weak interactions means their strength can be correlated with factors like the charge on the participating atoms. nih.gov

Table 3: Potential Weak Non-Covalent Interactions for this compound

| Interaction Type | Donor | Acceptor | Significance | Reference System |

| C-H···π | Aromatic C-H | Aromatic π-system | Stabilization of stacked structures, direction of packing | Tetraphenylethylene derivatives nih.gov |

| C-H···F | Aromatic C-H | Fluorine atom | Inter-stack stabilization, fine-tuning of crystal packing | Arene/perfluoroarene crystals rsc.org |

Co-crystallization Studies and Crystal Engineering of Fluorinated Acridine Systems

Crystal engineering provides a powerful strategy for modifying the physicochemical properties of a compound without altering its covalent structure. nih.gov For this compound, co-crystallization—the crystallization of a stoichiometric mixture of the target molecule and a selected co-former—offers a promising avenue for creating new solid forms with tailored properties like solubility or stability. rsc.org

The selection of a co-former is guided by the principles of supramolecular synthesis. Co-formers with functional groups complementary to those on the acridine molecule, such as carboxylic acids, amides, or other heterocycles, would be ideal candidates. These co-formers can form robust and predictable hydrogen-bonded patterns, known as supramolecular synthons, with the phenolic hydroxyl group and the acridine nitrogen. nih.gov For example, a carboxylic acid co-former could form a classic acid-pyridine heterosynthon with the acridine nitrogen.

The process of finding the right conditions for co-crystal formation often involves screening various techniques, such as slow evaporation, solvent-assisted grinding, or anti-solvent addition, as different methods can yield different crystalline phases. nih.govyoutube.com

Table 4: Potential Co-formers and Supramolecular Synthons for Co-crystallization

| Co-former Functional Group | Target Site on Acridine | Resulting Supramolecular Synthon | Reference Principle |

| Carboxylic Acid | Acridine Nitrogen | Acid-Pyridine Heterosynthon | Supramolecular Synthon Concept nih.gov |

| Amide | Phenolic Hydroxyl | Amide-Alcohol Heterodimer | Hydrogen Bond Directed Assembly nih.gov |

| Pyridine (B92270) | Phenolic Hydroxyl | Pyridine-Alcohol Heterodimer | Complementary Hydrogen Bonding nih.gov |

Host-Guest Chemistry and Molecular Recognition with Fluorinated Acridines

Host-guest chemistry involves the formation of specific complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. mdpi.com The rigid, concave surface of the acridine scaffold in this compound, combined with its specific functional groups, makes it a potential host for various guest molecules.

The electron-deficient cavity created by the tetrafluorinated ring could preferentially bind electron-rich guests through π-π stacking and electrostatic interactions. Conversely, the phenolic hydroxyl group could serve as a specific recognition site for guests capable of accepting a hydrogen bond. The modularity of these interactions allows for the rational design of materials where the host-guest binding can control bulk properties. digitellinc.com

Examples from the literature show that acridine derivatives can act as hosts. For instance, Acridine Yellow has been studied in conjunction with cucurbit nih.govuril, demonstrating the ability of the acridine core to participate in host-guest interactions. Furthermore, metal-organic frameworks have been constructed using protonated acridine cations as encapsulated guests, highlighting the molecule's role in templating larger supramolecular structures. rsc.org The principles of molecular recognition, driven by a combination of hydrogen bonding, electrostatic, and π-π interactions, are central to the function of such systems. digitellinc.com

Table 5: Potential Host-Guest Interactions with this compound as Host

| Guest Type | Binding Site on Host | Primary Driving Interaction(s) | Reference System |

| Electron-rich aromatics | Tetrafluorinated π-system | π-π Stacking, Electrostatic | Acridine Yellow with Cucurbit nih.govuril |

| Hydrogen bond acceptors (e.g., ethers, ketones) | Phenolic -OH | Hydrogen Bonding | General Host-Guest Principles nih.gov |

| Small neutral molecules | General molecular cleft | van der Waals, Shape complementarity | Acridine in MOFs rsc.org |

Advanced Research Applications in Chemical Biology and Materials Science

Mechanistic Investigations of Nucleic Acid Binding with Fluorinated Acridines

The planar aromatic structure of the acridine (B1665455) core is predisposed to interact with nucleic acids like DNA and RNA. The introduction of fluorine and hydroxyl substituents creates a unique electronic profile that modulates these interactions, making compounds like 5,6,7,8-Tetrafluoroacridin-2-OL subjects of significant scientific interest.

The binding of acridine derivatives to DNA is a multifaceted process that can occur through several distinct modes. The most recognized mode for planar acridine molecules is intercalation, where the aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.govnih.goviaea.org This process modifies the structure of DNA, making it impossible for replication enzymes to function properly. nih.gov Computational studies reveal that this interaction is stabilized by van der Waals forces and hydrogen bonds between the acridine molecule and the DNA bases. nih.gov

Beyond simple intercalation, other binding mechanisms play a crucial role. These include:

Electrostatic Interactions : The positively charged acridine ring (often protonated at physiological pH) can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. rsc.orgnih.gov For some acridine derivatives, this external binding to the DNA surface is a dominant feature, especially at higher dye-to-DNA ratios. rsc.org

Groove Binding : Acridine derivatives can also bind non-covalently within the minor or major grooves of the DNA helix. nih.govnih.gov The specificity and strength of groove binding are often dictated by the nature and position of side chains on the acridine core, which can form hydrogen bonds with the edges of the base pairs within the grooves. nih.gov

Complex and Branched Mechanisms : Research has shown that the binding process is not always a simple, single-step event. Some intercalators utilize unconventional, multi-step mechanisms. nih.gov For instance, a "two-step molecular lock" mechanism has been described where the ligand first binds in an intermediate state, causing DNA to lengthen, before settling into a more stable, shorter complex. nih.gov It is common for multiple binding modes, such as intercalation and electrostatic binding, to occur simultaneously. nih.govrsc.org

| Binding Mode | Description | Primary Driving Force | Associated Structural Change in DNA |

|---|---|---|---|

| Intercalation | Insertion of the planar acridine ring between DNA base pairs. | π-stacking, van der Waals forces. nih.govnih.gov | Unwinding and lengthening of the helix. |

| Electrostatic Interaction | Attraction between the positively charged ligand and the negatively charged DNA phosphate backbone. | Coulombic forces. rsc.orgnih.gov | Minimal change to helix structure; neutralizes charge. |

| Groove Binding | Fitting of the ligand into the major or minor groove of the DNA helix. | Hydrogen bonds, van der Waals contacts. nih.gov | Localized conformational changes. |

Kinetic studies reveal that the association and dissociation of ligands with DNA are often complex processes that cannot be described by a simple, single-step model. Techniques like stopped-flow fluorescence spectroscopy, which can monitor reactions on a millisecond timescale, have been instrumental in dissecting these dynamics. nih.gov For many DNA-binding agents, the kinetic data require fitting to a sum of multiple exponential terms, indicating a mechanism involving several intermediate steps. nih.gov

This multi-step process often begins with the formation of a weakly bound, external complex, likely driven by electrostatic attraction, which is then followed by the rate-limiting intercalation step. nih.gov More advanced techniques, such as femtosecond time-resolved spectroscopy, are used to probe the ultrafast dynamics that occur immediately following the initial interaction. nih.gov The kinetics of binding are critically important; for instance, unconventional intercalators that exhibit both high binding affinity and slow dissociation kinetics are considered promising candidates for therapeutic development due to their prolonged engagement with the DNA target. nih.gov

The specific chemical structure of this compound, featuring both heavy fluorination and a hydroxyl group, is designed to fine-tune its interaction with nucleic acids.

Impact of Fluorination : The four fluorine atoms on the acridine ring are strongly electron-withdrawing. This alters the electron distribution (the molecular electrostatic potential) of the aromatic system. nih.gov This modification can influence the π-stacking interactions that are fundamental to the stability of the intercalated complex, potentially increasing binding affinity. nih.gov

Impact of Hydroxylation : The hydroxyl (-OH) group at the 2-position adds another layer of interaction potential. It can act as both a hydrogen bond donor and acceptor, allowing for the formation of specific, directional hydrogen bonds with functional groups on the DNA or RNA bases or backbone. nih.gov This capability can enhance binding affinity and may confer selectivity for certain nucleic acid sequences or structures (e.g., DNA vs. RNA, or duplex vs. quadruplex DNA).

Studies on various acridine derivatives confirm that substitutions on the core structure are a primary strategy for modulating DNA binding affinity and specificity. mdpi.com While some derivatives show high selectivity for specific DNA structures like G-quadruplexes, others, particularly those with high anti-proliferative activity, tend to bind strongly but with less specificity to various DNA forms. mdpi.com

The intimate association between an intercalated acridine and the DNA base pairs provides an ideal scaffold for electron transfer processes. nih.gov The π-stacking interactions create a conductive pathway that facilitates the movement of electrons between the ligand and the DNA. nih.gov This phenomenon is often studied through photo-induction, where light is used to excite the acridine molecule. rsc.org

Upon excitation, the acridine can accept an electron from a nearby guanine (B1146940) base (an electron-rich base) or donate an electron to the DNA, a process that is highly dependent on the specific electronic properties of the acridine derivative. rsc.org Computational analyses of the acridine molecule show that its highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) are well-defined on the aromatic rings, suggesting that charge transfer is an inherent feature that may be linked to its pharmacological activity. nih.gov This electron transfer is often accompanied by a quenching (a significant decrease) of the acridine's natural fluorescence, a spectroscopic feature that provides a convenient handle for studying the binding event. nih.gov

Development of this compound as a Chemical Probe

The intrinsic fluorescence of the acridine nucleus makes its derivatives prime candidates for the development of chemical probes for various analytical and bio-imaging applications.

Design and Application as Fluorescent Probes and Chemosensors (e.g., Anion Recognition)

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence properties. researchfeatures.comrsc.org The development of sensors for anions is of particular importance due to their roles in biological and environmental systems. nih.govfrontiersin.orgThis compound possesses features that make it a promising candidate for a fluorescent probe. The hydroxyl group can act as a recognition site for anions through hydrogen bonding, while the tetrafluorinated ring can influence the acidity of the hydroxyl proton and the photophysical properties of the acridine fluorophore. Upon binding to an anion, changes in the electronic environment of the fluorophore could lead to a detectable response, such as fluorescence quenching or enhancement, or a shift in the emission wavelength.

Table 1: Potential Anion Recognition Properties of this compound

| Analyte (Anion) | Proposed Interaction Mechanism | Expected Spectroscopic Change |

|---|---|---|

| Fluoride (F⁻) | Strong hydrogen bonding with the -OH group, potentially leading to deprotonation. | Significant change in absorption and/or fluorescence spectra. |

| Acetate (CH₃COO⁻) | Hydrogen bonding with the -OH group. | Moderate change in fluorescence intensity. |

Role in Fluorescent Labeling of Biomolecules and Cellular Components

Fluorescent labeling is a powerful technique to visualize and track biomolecules and cellular structures. thermofisher.combiomol.comnih.gov Fluorophores can be attached to proteins, nucleic acids, and other cellular components. This compound could be chemically modified to incorporate a reactive group (e.g., an isothiocyanate, succinimidyl ester, or maleimide) that allows for covalent attachment to biomolecules. The inherent photostability and fluorescence of the acridine core would then enable the visualization of the labeled target via fluorescence microscopy or other fluorescence-based techniques. The fluorine atoms may enhance the photostability and quantum yield of the fluorophore, making it a more robust label for long-term imaging experiments.

Exploration of this compound in Advanced Material Science

The field of advanced materials consistently seeks new molecular architectures that can provide enhanced performance in various applications. The introduction of fluorine atoms into organic molecules is a well-established strategy to modify their electronic, physical, and chemical properties. In the case of this compound, the tetrafluorinated benzene (B151609) ring is expected to significantly influence the electron distribution within the acridine system, thereby impacting its behavior as a material component.

The utility of a compound as a dye is intrinsically linked to its photophysical properties, namely its absorption and emission characteristics. Acridine derivatives are known for their strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum, a prerequisite for any dye. The presence of the hydroxyl group at the 2-position and the fluorine atoms at the 5,6,7, and 8-positions of the acridine core in this compound are anticipated to modulate these properties in several ways.

The electron-donating nature of the hydroxyl group and the strong electron-withdrawing effect of the fluorine atoms can create a "push-pull" system within the molecule. This electronic arrangement often leads to a significant intramolecular charge transfer (ICT) character in the excited state, which can result in a large Stokes shift—the difference between the maximum absorption and emission wavelengths. A large Stokes shift is a highly desirable property for fluorescent dyes as it minimizes self-absorption and improves the signal-to-noise ratio in imaging applications.

Furthermore, the rigid and planar structure of the acridine core generally contributes to high fluorescence quantum yields, as it reduces non-radiative decay pathways. The specific photophysical parameters, such as the molar absorption coefficient, emission wavelength, and quantum yield, would need to be experimentally determined to fully assess its suitability for various dye applications, including as a biological stain or in textile dyeing.

Below is a hypothetical data table illustrating the kind of photophysical properties that would be critical to measure for this compound.

| Property | Expected Range/Value | Significance in Dye Applications |

| λmax,abs (nm) | 400 - 500 | Determines the color of the dye and the required excitation light. |

| Molar Absorptivity (ε) | > 30,000 M-1cm-1 | High values indicate efficient light absorption. |

| λmax,em (nm) | 500 - 600 | Determines the emission color for fluorescent applications. |

| Quantum Yield (ΦF) | > 0.5 | High values are crucial for bright fluorescent dyes. |

| Stokes Shift (nm) | > 50 | Minimizes self-quenching and improves sensitivity. |

The potential of this compound extends beyond traditional dyes to the realm of advanced luminescent materials and optical devices. The combination of high fluorescence quantum yield, photostability (often enhanced by fluorination), and tunable electronic properties makes it a candidate for incorporation into various material matrices.

For instance, this compound could be explored as an emissive dopant in organic light-emitting diodes (OLEDs). The specific emission color would be determined by its molecular structure and its interaction with the host material. The high electron affinity imparted by the fluorine atoms could also facilitate electron injection and transport in such devices, potentially leading to improved efficiency and performance.

In the domain of optical sensors, the fluorescence of this compound could be sensitive to its local environment. The hydroxyl group, for example, could act as a proton donor or acceptor, making the compound's fluorescence responsive to changes in pH. This would enable its use as a fluorescent probe for monitoring pH in biological or chemical systems. Similarly, interactions with metal ions or other analytes could lead to changes in its fluorescence, forming the basis for selective chemosensors.

Further research into the solid-state emission properties of this compound is also warranted. Phenomena such as aggregation-induced emission (AIE) or mechanofluorochromism, where the emission properties change in response to mechanical stress, could open up applications in areas like security inks and damage sensing materials.

The table below summarizes potential applications in this area.

| Application Area | Potential Role of this compound | Key Desired Properties |

| OLEDs | Emissive layer dopant | High quantum yield, good thermal stability, suitable HOMO/LUMO levels |

| Fluorescent Probes | pH or analyte sensor | Environmentally sensitive fluorescence, high selectivity |

| Optical Data Storage | Component in photochromic or photoswitchable materials | Reversible changes in absorption/emission upon light irradiation |

| Security Materials | Luminescent ink with unique spectral or mechanofluorochromic properties | High photostability, specific and hard-to-replicate emission |

Conclusion and Future Directions in 5,6,7,8 Tetrafluoroacridin 2 Ol Research

Synthesis and Characterization Advancements

Currently, there are no reported methods for the synthesis of 5,6,7,8-Tetrafluoroacridin-2-OL. Future research would need to focus on developing a viable synthetic pathway. Potential strategies could involve the construction of the acridine (B1665455) core from appropriately fluorinated precursors or the late-stage fluorination of a pre-formed acridin-2-ol derivative. Once synthesized, its complete characterization using modern spectroscopic techniques would be a critical first step.

Key Findings from Computational and Mechanistic Investigations

No computational or mechanistic studies have been performed on this compound. Future work in this area could provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets. DFT calculations could predict its spectroscopic properties and guide synthetic efforts. emerginginvestigators.org

Promising Avenues for Further Derivatization and Scaffold Modification

The derivatization of this compound is an entirely unexplored field. The hydroxyl group at the 2-position and the potential for nucleophilic aromatic substitution on the tetrafluorinated ring offer numerous possibilities for creating a library of novel compounds with diverse functionalities.

Emerging Applications in Chemical Biology and Materials Science

The potential applications of this compound in chemical biology and materials science are yet to be discovered. Based on the properties of other fluorinated acridines, it could be hypothesized that this compound might exhibit interesting fluorescence properties or biological activity. nih.govnih.gov

Unexplored Research Questions and Challenges for Future Inquiry

The primary and most fundamental research question is the very existence and synthesizability of this compound. The main challenge will be the development of a synthetic route that can overcome the potential difficulties associated with the high degree of fluorination. Subsequent challenges will include its isolation, purification, and full characterization, followed by the exploration of its chemical and physical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.